molecular formula C9H8O2 B6202748 2-methyl-1-benzofuran-7-ol CAS No. 176095-56-0

2-methyl-1-benzofuran-7-ol

Cat. No.: B6202748
CAS No.: 176095-56-0
M. Wt: 148.16 g/mol
InChI Key: PJXOQDDYIQZWMD-UHFFFAOYSA-N
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Description

2-Methyl-1-benzofuran-7-ol is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely distributed in nature, particularly in higher plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-benzofuran-7-ol typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions. Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient pathways to construct the benzofuran ring system with high yields and selectivity.

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. These methods are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-benzofuran-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-benzofuran-7-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct electronic and steric effects. These functional groups enhance its reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-Methyl-1-benzofuran-7-ol is a heterocyclic organic compound within the benzofuran family, which is notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of this compound

Chemical Properties:

  • CAS Number: 176095-56-0
  • Molecular Formula: C9H8O2
  • Molecular Weight: 148.16 g/mol
  • IUPAC Name: this compound

Structural Characteristics:
The presence of both methyl and hydroxyl groups in its structure enhances the compound's reactivity and biological activity, distinguishing it from other benzofuran derivatives.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. Key findings include:

  • Antimycobacterial Activity: A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds with specific substitutions on the benzofuran ring demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL reported for certain derivatives .
  • Antifungal Activity: Research indicates that benzofuran derivatives exhibit antifungal properties against various strains, including Candida albicans and Aspergillus niger. The structural modifications significantly influence their efficacy, with certain compounds showing enhanced activity .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound:

  • Induction of Apoptosis: Compounds derived from this scaffold have been shown to induce apoptosis in cancer cell lines such as K562 (human leukemia cells). The mechanism involves the activation of caspases, which are crucial for the apoptotic process. For instance, one study reported a 2.31-fold increase in caspase activity after exposure to specific derivatives for 48 hours .
  • Inhibition of Pro-inflammatory Cytokines: Some derivatives have been found to inhibit the release of interleukin 6 (IL-6), a cytokine involved in inflammation and cancer progression, thus suggesting a dual role in combating cancer through both direct cytotoxicity and modulation of inflammatory responses .

The biological activities of this compound are attributed to several mechanisms:

  • Target Interaction: Benzofuran derivatives interact with various cellular targets, leading to alterations in cellular processes such as apoptosis and inflammation.
  • Biochemical Pathways: These compounds are associated with pathways that regulate cell growth and apoptosis, affecting cancer cell survival and proliferation.
  • Pharmacokinetics: Improved bioavailability has been noted for some benzofuran compounds, allowing for effective therapeutic dosing regimens.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is essential:

CompoundKey FeaturesBiological Activity
2-MethylbenzofuranLacks hydroxyl group; different reactivityLimited antibacterial activity
7-HydroxybenzofuranLacks methyl group; affects electronic propertiesModerate anticancer effects
2,3-DihydrobenzofuranSaturated analog; distinct chemical propertiesReduced biological activity

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in clinical settings:

  • Antitubercular Agents: A study synthesized multiple benzofuran derivatives that showed promising results against M. tuberculosis, with some exhibiting MIC values comparable to existing treatments .
  • Cancer Therapeutics: Investigations into the apoptotic effects of specific benzofuran derivatives on leukemia cells have provided insights into their potential as novel anticancer agents .

Properties

CAS No.

176095-56-0

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-methyl-1-benzofuran-7-ol

InChI

InChI=1S/C9H8O2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,10H,1H3

InChI Key

PJXOQDDYIQZWMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)O

Purity

95

Origin of Product

United States

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